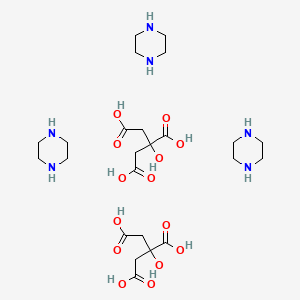

Piperazine Citrate

Description

Properties

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3C4H10N2/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-2-6-4-3-5-1/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDHUROHDHPVIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46N6O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41372-10-5 (unspecified hydrate), 110-85-0 (Parent), 77-92-9 (Parent) | |

| Record name | Piperazine citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40883334 | |

| Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

642.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144-29-6 | |

| Record name | Piperazine citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERAZINE CITRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI85381D5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Piperazine Citrate

Introduction

Piperazine citrate, a salt formed from the reaction of piperazine and citric acid, is a widely utilized anthelmintic agent in both human and veterinary medicine.[1][2][3] Its primary mechanism of action involves causing flaccid paralysis in parasitic worms, such as Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm), which allows the host to expel them.[2][3] The drug's efficacy, low toxicity, and ease of use have established it as a significant pharmaceutical compound.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and characterization of this compound. It details a modern, efficient synthesis protocol and outlines a suite of analytical techniques for comprehensive quality control and structural verification, ensuring the final product meets the required purity and identity standards for research and pharmaceutical applications.

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base reaction that forms a stable salt, tripiperazine di-citrate, with a molecular formula of (C₄H₁₀N₂)₃·2C₆H₈O₇. Modern synthesis methods favor the use of anhydrous piperazine and citric acid in an organic solvent like ethanol, which offers advantages such as a simpler process, higher yield, and reduced waste compared to older methods involving piperazine hexahydrate and water.

Reaction Principle

The reaction involves the neutralization of the basic secondary amine groups of piperazine by the carboxylic acid groups of citric acid. The stoichiometry typically results in a 3:2 molar ratio of piperazine to citric acid.

3 C₄H₁₀N₂ (Piperazine) + 2 C₆H₈O₇ (Citric Acid) → (C₄H₁₀N₂)₃·2C₆H₈O₇ (this compound)

Experimental Protocol: Synthesis

This protocol is adapted from an efficient, high-yield preparation method.

Materials:

-

Anhydrous Piperazine

-

Citric Acid

-

Ethanol (Solvent)

-

Reaction kettle with heating, stirring, and dropping funnel capabilities

-

Titanium rod filter (e.g., 1.0 µm)

-

Centrifuge

-

Vacuum dryer

Procedure:

-

Dissolution of Reactants:

-

Separately dissolve anhydrous piperazine and citric acid in ethanol. A preferred mass ratio of solvent to anhydrous piperazine is 8:1, and for solvent to citric acid, it is 10:1.

-

Heat the citric acid solution to approximately 45-60°C to ensure complete dissolution. The piperazine solution can be prepared at room temperature (approx. 25°C).

-

-

Filtration:

-

Filter both the citric acid and anhydrous piperazine solutions separately through a titanium rod filter to remove any particulate matter.

-

-

Salt Formation:

-

Heat the filtered citric acid solution in the reaction kettle to 60°C.

-

Slowly add the filtered anhydrous piperazine solution dropwise to the citric acid solution over a period of about 40 minutes while maintaining constant stirring.

-

-

Reaction and Crystallization:

-

After the addition is complete, maintain the reaction mixture at 60°C with stirring for an additional 3 hours.

-

Stop the stirring and heating, and allow the mixture to cool slowly to induce crystallization. A preferred cooling temperature is 20°C over a period of 4 hours.

-

-

Isolation and Purification:

-

Separate the precipitated this compound crystals from the mother liquor via centrifugation.

-

Wash the crystals with a small amount of cold ethanol to remove any residual impurities.

-

-

Drying:

-

Dry the purified crystals in a vacuum dryer at a temperature of 60°C and a vacuum of -0.06 to -0.09 MPa for 2 to 6 hours.

-

The resulting product should be a white granular powder. The process can achieve yields exceeding 90%.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. A combination of spectroscopic, chromatographic, and classical analytical techniques is employed.

Physical and Chemical Properties

The fundamental properties of the synthesized compound should be verified and tabulated for reference.

| Property | Value | Reference(s) |

| Appearance | White granular or crystalline powder | |

| Molecular Weight | 642.66 g/mol (anhydrous) | |

| Melting Point | Approx. 190°C (after drying) | |

| Solubility | Freely soluble in water; practically insoluble in alcohol | |

| pH (5% w/v solution) | 5.0 to 6.0 | |

| Water Content (anhydrous) | Not more than 12.0% - 14.0% (variable) |

Identification Tests

These tests provide primary confirmation of the compound's identity.

Principle: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The spectrum of the synthesized sample should be concordant with that of a this compound reference standard.

Experimental Protocol:

-

Dry both the sample and the reference standard at 120°C for 5 hours.

-

Prepare discs by mixing a small amount of the dried sample with potassium bromide (KBr).

-

Record the spectra immediately to avoid moisture uptake.

-

Compare the spectrum of the sample with the reference spectrum.

Typical Spectral Data:

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 3500 - 3220 | N-H stretching | |

| 3100 - 2800 | C-H stretching (CH₂) | |

| 1625 - 1430 | C-C stretching (ring) | |

| 1556 - 1475 | C-N-H deformation | |

| 1323 - 1199 | C-N stretching | |

| 1186 - 1049 | C-N stretching (Raman) |

Principle: TLC is used to separate components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. It serves to identify the main compound and detect impurities.

Experimental Protocol:

-

Stationary Phase: Silica gel plate.

-

Solvent/Mobile Phase: A mixture of concentrated ammonia and ethanol (3:2).

-

Test Solution: Dissolve the synthesized this compound in the solvent mixture (e.g., 10 mg/mL).

-

Reference Solution: Prepare a solution of this compound reference standard in the solvent mixture at the same concentration.

-

Procedure: Apply spots of both solutions to the TLC plate, develop the chromatogram, and dry the plate.

-

Visualization: Spray the plate with a suitable visualizing agent, such as ninhydrin solution.

-

Analysis: The principal spot in the test solution chromatogram should correspond in position (Rf value), color, and size to the principal spot in the reference solution chromatogram.

Principle: A qualitative chemical test confirms the presence of the citrate anion.

Experimental Protocol:

-

Dissolve approximately 0.5 g of the sample in 5 mL of water.

-

The resulting solution should give a positive reaction for citrates as per standard pharmacopeial methods (e.g., formation of a white precipitate with calcium chloride in a neutral solution, which is soluble in dilute hydrochloric acid).

Assay (Quantitative Analysis)

The assay determines the purity of the this compound, which should be between 98.0% and 101.0% on an anhydrous basis.

Principle: This is a classic and reliable method for quantifying basic substances. This compound is dissolved in a non-aqueous solvent (glacial acetic acid) and titrated with a strong acid (perchloric acid).

Experimental Protocol:

-

Accurately weigh about 200 mg of the synthesized this compound.

-

Dissolve the sample in 100 mL of glacial acetic acid, warming slightly if necessary.

-

Add a few drops of crystal violet indicator.

-

Titrate the solution with 0.1 N perchloric acid until the endpoint is reached (a color change to greenish-blue). The endpoint can also be determined potentiometrically.

-

Perform a blank determination and make any necessary corrections.

-

Calculation: Each mL of 0.1 N perchloric acid is equivalent to 10.71 mg of (C₄H₁₀N₂)₃·2C₆H₈O₇.

Principle: HPLC provides high-resolution separation and quantification. Since piperazine lacks a strong chromophore, derivatization is often required to enable UV detection.

Experimental Protocol (with Dansylation):

-

Derivatization:

-

React an aqueous solution of the sample with dansyl (DNS) chloride in the presence of sodium carbonate.

-

An internal standard, such as 1-benzylpiperazine, is added before derivatization.

-

The resulting bis-DNS-piperazine derivative is extracted into chloroform.

-

-

Chromatographic Conditions:

-

Column: Cyanopropyl column.

-

Mobile Phase: Hexane-isopropanol (85:15).

-

Flow Rate: 1.5 mL/min.

-

Detection: UV at 335 nm.

-

-

Analysis: The peak area of the bis-DNS-piperazine derivative is compared to that of a standard curve prepared from the reference standard. The internal standard corrects for variations in extraction and injection. Detector response is linear for on-column concentrations from 8–50 µg.

Purity and Other Tests

These tests quantify specific impurities and properties to ensure the product meets pharmacopeial standards.

| Test | Method | Specification | Reference(s) |

| Chromatographic Purity | Thin-Layer Chromatography (TLC) | ||

| Ethylenediamine | TLC against a reference standard | Not more than 0.25% | |

| Triethylenediamine | TLC against a reference standard | Not more than 0.25% | |

| Water Content | Karl Fischer Titration | Not more than 12.0% | |

| Sulphated Ash | Ignition of a sample with sulfuric acid | Not more than 0.1% | |

| Heavy Metals | Colorimetric comparison with a lead standard | Not more than 20 ppm |

Structural Elucidation Data

For research purposes, advanced spectroscopic techniques confirm the precise molecular structure.

¹H NMR: In D₂O, piperazine typically shows a singlet for the eight equivalent protons of the two CH₂ groups.

-

Piperazine Hexahydrate in D₂O: A singlet at ~2.75 ppm.

-

Citrate Moiety: The CH₂ groups of citrate appear as a characteristic AB quartet or two doublets around 2.5-2.8 ppm.

¹³C NMR: Provides information on the carbon skeleton.

-

Piperazine: A single peak for the four equivalent carbons.

-

Citrate: Peaks corresponding to the carboxyl carbons and the aliphatic carbons.

Characterization Workflow Diagram

Caption: Logical workflow for the characterization of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of Piperazine Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine citrate, an anthelmintic agent with a long history of use in human and veterinary medicine, possesses a unique set of physicochemical properties that are critical to its formulation, stability, and in vivo performance. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its chemical structure, molecular weight, melting point, solubility, and acid-base properties. Detailed experimental protocols, aligned with pharmacopeial standards, are presented for the accurate determination of these key parameters. Furthermore, this guide elucidates the mechanism of action of piperazine through a signaling pathway diagram and provides visual representations of experimental workflows to aid in practical application. This document is intended to be an essential resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound.

Chemical and Physical Properties

This compound is the citrate salt of piperazine, formed by the reaction of three molecules of piperazine with two molecules of citric acid. It typically exists as a hydrate. Understanding its fundamental chemical and physical properties is paramount for its handling, characterization, and formulation.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2), hydrate | [1] |

| Synonyms | Tripiperazine dicitrate, Citric acid sesquiperazine salt hydrate | |

| Chemical Formula | (C₄H₁₀N₂)₃ · 2(C₆H₈O₇) · xH₂O | [2] |

| Molecular Weight | 642.65 g/mol (anhydrous basis) | [3] |

| Appearance | White or almost white granular or crystalline powder. | |

| Melting Point | Approximately 190 °C | |

| Solubility | Freely soluble in water; practically insoluble in alcohol. |

Acid-Base Properties and Partition Coefficient

The ionization behavior and lipophilicity of a drug substance are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The pKa values of piperazine, the active moiety, indicate its ionization state at different physiological pH values, while the logP value provides a measure of its lipophilicity.

Table 2: Acid-Base Properties and Partition Coefficient of Piperazine

| Property | Value | Source(s) |

| pKa₁ | 5.35 | |

| pKa₂ | 9.73 | |

| logP (Octanol-Water) | -1.5 |

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physicochemical properties of this compound, based on established pharmacopeial and standard laboratory procedures.

Determination of Melting Range

The melting range of a crystalline solid provides an indication of its purity. This procedure is based on the USP General Chapter <741>.

Apparatus:

-

Capillary melting point apparatus

-

Glass capillary tubes (0.8-1.2 mm internal diameter, 10 cm length)

-

Mortar and pestle

-

Thermometer or calibrated temperature sensor

Procedure:

-

Sample Preparation: If the this compound is in the form of large crystals, gently pulverize it to a fine powder using a mortar and pestle. The sample must be thoroughly dried prior to analysis as described in the Loss on Drying protocol.

-

Capillary Tube Loading: Introduce the powdered sample into a glass capillary tube, sealed at one end, to a height of 2.5-3.5 mm. Pack the powder tightly by tapping the capillary tube on a solid surface.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the block to a temperature approximately 5 °C below the expected melting point of this compound.

-

Increase the temperature at a rate of 1 ± 0.5 °C per minute.

-

Record the temperature at which the first liquid phase appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting range.

-

Figure 1. Experimental Workflow for Melting Range Determination.

Determination of Loss on Drying (LOD)

This procedure determines the percentage of volatile matter (including water) in a sample of this compound and is based on the USP General Chapter <731>.

Apparatus:

-

Drying oven with temperature control

-

Shallow, glass-stoppered weighing bottle

-

Analytical balance

-

Desiccator

Procedure:

-

Bottle Preparation: Dry a clean, tared, glass-stoppered weighing bottle for 30 minutes under the same conditions to be used for the sample. Allow it to cool to room temperature in a desiccator and weigh it accurately.

-

Sample Preparation: Transfer 1 to 2 g of this compound to the dried weighing bottle and weigh accurately.

-

Drying: Place the loaded bottle in the drying oven with the stopper removed and placed alongside the bottle. Dry the sample at the temperature and for the time specified in the monograph (e.g., 105 °C for 2 hours, or until a constant weight is achieved).

-

Cooling and Weighing: After the specified drying time, promptly close the bottle, remove it from the oven, and allow it to cool to room temperature in a desiccator. Weigh the bottle and its dried contents.

-

Calculation: Calculate the percentage loss on drying using the following formula: % Loss on Drying = [(Initial Weight of Sample - Final Weight of Sample) / Initial Weight of Sample] * 100

Figure 2. Workflow for Loss on Drying Determination.

Determination of Aqueous Solubility

The equilibrium solubility of this compound in water is determined by the shake-flask method, a "gold standard" technique. This protocol is based on principles outlined in USP General Chapter <1236>.

Apparatus:

-

Screw-capped vials or flasks

-

Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

A suitable quantitative analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of dissolved this compound.

Procedure:

-

Equilibrium Setup: Add an excess amount of this compound to a known volume of water in a vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved particles.

-

Analysis: Dilute the filtered solution as necessary and determine the concentration of this compound using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Solubility Calculation: The determined concentration represents the equilibrium solubility of this compound at the specified temperature.

Figure 3. Experimental Workflow for Aqueous Solubility Determination.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of piperazine are determined by potentiometric titration, which involves monitoring the pH of a solution as a titrant is added.

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of purified water.

-

Titration:

-

Place the beaker containing the this compound solution on a magnetic stirrer and immerse the pH electrode.

-

Begin stirring and record the initial pH.

-

Add small, precise increments of the standardized acid (e.g., 0.1 M HCl) from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence points.

-

Repeat the titration with a standardized base (e.g., 0.1 M NaOH).

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the inflection points of the titration curve (often identified using the first or second derivative of the curve).

-

Figure 4. Logical Flow for pKa Determination.

Mechanism of Action: Signaling Pathway

Piperazine exerts its anthelmintic effect by acting as a gamma-aminobutyric acid (GABA) receptor agonist on the nerve cells of susceptible nematodes. This interaction leads to a cascade of events resulting in the paralysis and expulsion of the parasite.

Figure 5. Signaling Pathway of Piperazine's Anthelmintic Action.

Conclusion

The physicochemical properties of this compound are integral to its quality, therapeutic efficacy, and the development of stable and effective dosage forms. This technical guide has provided a detailed compilation of these properties, along with standardized experimental protocols for their determination. The established chemical formula and molecular weight, coupled with a clear understanding of its solubility and ionization characteristics, provide a robust foundation for formulation scientists. Furthermore, the elucidation of its mechanism of action through a clear signaling pathway offers valuable insight for researchers in pharmacology and parasitology. The methodologies and data presented herein serve as a comprehensive resource to support the continued research, development, and quality control of this compound-based pharmaceutical products.

References

An In-depth Technical Guide on the Mechanism of Action of Piperazine Citrate as a GABA Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperazine citrate, a widely utilized anthelmintic agent, exerts its primary therapeutic effect by acting as a gamma-aminobutyric acid (GABA) receptor agonist in nematodes. This interaction leads to hyperpolarization of the parasite's muscle cells, resulting in flaccid paralysis and subsequent expulsion from the host's gastrointestinal tract. This technical guide provides a comprehensive overview of the molecular mechanism, quantitative pharmacological data, and detailed experimental protocols relevant to the action of this compound on GABA receptors. The information presented is intended to support further research and drug development efforts in the field of anthelmintics.

Core Mechanism of Action: GABA Receptor Agonism

This compound's anthelmintic activity is primarily mediated through its interaction with GABA receptors on the somatic muscle cells of nematodes.[1][2] GABA is the principal inhibitory neurotransmitter in these organisms, and its receptors are ligand-gated chloride ion channels.

The proposed signaling pathway is as follows:

-

Binding: Piperazine binds to the GABA receptors on the nematode muscle cell membrane.

-

Channel Opening: This binding event mimics the action of GABA, causing the opening of chloride (Cl-) channels.

-

Hyperpolarization: The influx of negatively charged chloride ions leads to hyperpolarization of the muscle cell membrane, making it less excitable.[1][2]

-

Paralysis: The sustained hyperpolarization prevents muscle contraction, resulting in flaccid paralysis of the worm.

-

Expulsion: The paralyzed worm is unable to maintain its position in the host's intestines and is expelled by normal peristaltic movements.

This mechanism of action is selective for nematodes as vertebrates primarily utilize GABA in the central nervous system, and the nematode GABA receptor isoforms differ from their vertebrate counterparts.

Quantitative Pharmacological Data

| Parameter | Value | Nematode Species | Reference |

| EC50 (Paralysis) | 12.3 mM | Pratylenchus penetrans | [3] |

| 13.4 mM | Meloidogyne incognita | ||

| 14.4 mM | Heterodera glycines | ||

| Effective Paralytic Concentration | 8-12 µg/g of tissue | Ascaris | |

| Effective Concentration for Conductance Increase | > 10⁻⁴ M | Ascaris suum |

Experimental Protocols

Electrophysiological Analysis of Piperazine on Ascaris suum Muscle

This protocol is based on the methodology described by Martin (1982) to measure the effect of piperazine on the membrane potential and input conductance of Ascaris suum somatic muscle cells.

4.1.1 Preparation of Ascaris suum Muscle Tissue:

-

Obtain adult Ascaris suum from a suitable host.

-

Dissect the worm to expose the somatic muscle sheet.

-

Isolate a section of the muscle, paying attention to the "bag" region which is rich in neuromuscular junctions.

-

Mount the muscle preparation in a perfusion chamber.

4.1.2 Electrophysiological Recording:

-

Perfuse the preparation with a high-Chloride Ringer's solution (specific composition should be optimized for the preparation).

-

Use intracellular microelectrodes to impale individual muscle cells and measure the resting membrane potential.

-

Employ a voltage-clamp setup to measure membrane current and input conductance.

-

Bath-apply this compound at increasing concentrations (starting from 10⁻⁵ M up to 10⁻³ M) and record the changes in membrane potential, current, and conductance.

-

To confirm the involvement of chloride ions, repeat the experiment with a low-Chloride Ringer's solution where a portion of the chloride is replaced by a larger, non-permeating anion like sulfate.

4.1.3 Data Analysis:

-

Plot concentration-response curves for the piperazine-induced changes in input conductance.

-

Determine the reversal potential for the piperazine-induced current and compare it to the Nernst potential for chloride to confirm the ion selectivity.

Radioligand Binding Assay for GABA Receptor Affinity (Proposed)

As specific radiolabeled piperazine is not commercially available, a competitive binding assay can be employed using a known GABA receptor radioligand, such as [³H]muscimol. This protocol is adapted from standard methodologies for GABA receptor binding assays.

4.2.1 Membrane Preparation:

-

Homogenize nematode tissue (e.g., Ascaris suum muscle) in a suitable buffer (e.g., Tris-HCl).

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Resuspend the final pellet in the assay buffer.

4.2.2 Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of [³H]muscimol (typically near its Kd), and varying concentrations of this compound (from 10⁻⁹ M to 10⁻³ M).

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled GABA).

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4.2.3 Data Analysis:

-

Calculate the specific binding at each this compound concentration.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound at the nematode neuromuscular junction.

Experimental Workflow for Electrophysiology

Caption: Experimental workflow for electrophysiological analysis of piperazine.

Logical Relationship for Competitive Binding Assay

Caption: Logical flow of a competitive radioligand binding assay for piperazine.

References

- 1. Electrophysiological effects of piperazine and diethylcarbamazine on Ascaris suum somatic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABA Immunoreactivity and Pharmacological Effects vary Among Stylet-Bearing Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Anthelmintic Properties of Piperazine Citrate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine citrate, a simple heterocyclic amine, emerged in the mid-20th century as a significant advancement in the treatment of intestinal nematode infections, particularly ascariasis and enterobiasis. Its discovery as an anthelmintic agent marked a shift towards safer and more effective therapies compared to the toxic compounds previously used. This technical guide provides an in-depth analysis of the discovery, mechanism of action, and seminal experimental data that established the anthelmintic properties of this compound. Detailed experimental protocols from foundational in vitro and in vivo studies are presented, alongside a quantitative summary of its efficacy. Signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of this historically important anthelmintic.

Introduction: A Breakthrough in Helminthiasis Treatment

Prior to the 1950s, the treatment of intestinal worm infections relied on highly toxic substances such as carbon tetrachloride and oil of chenopodium, which posed significant risks to patients. The introduction of piperazine into human medicine around 1950, and shortly thereafter into veterinary medicine, represented a major therapeutic advance[1][2]. Initially investigated for its purported ability to dissolve uric acid, its potent and selective action against Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm) was a landmark discovery[1][2]. Piperazine and its salts, most notably this compound, offered a safer alternative, acting by paralyzing the worms, which are then expelled by the host's natural peristalsis[1].

Mechanism of Action: Neuromuscular Blockade in Helminths

The primary anthelmintic action of piperazine is the induction of flaccid paralysis in susceptible nematodes. This is achieved through its activity as a gamma-aminobutyric acid (GABA) receptor agonist at the neuromuscular junction of these worms.

Signaling Pathway

Piperazine's mechanism involves the following key steps:

-

GABA Receptor Agonism : Piperazine binds to and activates GABA receptors on the muscle cells of nematodes.

-

Chloride Channel Opening : This activation leads to the opening of chloride ion channels.

-

Hyperpolarization : The influx of chloride ions causes hyperpolarization of the muscle cell membrane.

-

Reduced Excitability : Hyperpolarization makes the muscle cells less responsive to excitatory stimuli from acetylcholine.

-

Flaccid Paralysis : The resulting muscle relaxation leads to a state of flaccid paralysis in the worm.

-

Expulsion : The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are expelled alive with the feces.

Quantitative Efficacy Data

The following tables summarize the quantitative data from key early in vivo and in vitro studies on the efficacy of this compound.

In Vivo Efficacy of this compound against Ascaris lumbricoides

| Study (Year) | Dosage Regimen | Number of Patients | Cure Rate (%) | Notes |

| Brown & Sterman (1954) | 75 mg/kg daily for 2 days | 54 | 90.7 | No serious toxic side effects were noted. |

| Goodwin & Standen (1954) | 75 mg/kg daily for 2 days | 30 | 90 | Treatment was well-tolerated. |

| Study in Bangladeshi Children | Single dose repeated after 2 weeks | 185 | 53 (low infection), 31 (moderate infection), 36 (heavy infection) | Cure rates varied with the intensity of infection. |

In Vivo Efficacy of this compound against Enterobius vermicularis

| Study (Year) | Dosage Regimen | Number of Patients | Cure Rate (%) | Notes |

| White & Standen (1953) | 50 mg/kg daily for 7 days | 50 | 98 | A second course of treatment was recommended to prevent reinfection. |

| Combination Drug Study | Single dose on 2 successive days | 17 | >94 | The combination included pyrvinium pamoate. |

In Vitro Activity of Piperazine against Ascaris lumbricoides

| Study (Year) | Concentration | Observation | Time to Effect |

| Standen (1955) | 1:1,000 (0.1%) | Complete paralysis | ~ 1 hour |

| Standen (1955) | 1:10,000 (0.01%) | Sluggish movement | ~ 3 hours |

| Standen (1955) | 1:20,000 (0.005%) | Reduced activity | ~ 6 hours |

Experimental Protocols

The following sections detail the methodologies employed in the foundational studies that established the anthelmintic properties of this compound.

In Vivo Clinical Trial Protocol for Ascaris lumbricoides (Adapted from Brown & Sterman, 1954)

-

Patient Selection : Adult and pediatric patients with confirmed Ascaris lumbricoides infection were enrolled.

-

Diagnosis : Infection was confirmed by microscopic examination of stool samples for the presence of Ascaris ova using a zinc sulfate flotation technique.

-

Treatment Administration : Patients were administered this compound as a syrup. The dosage was calculated based on body weight, typically around 75 mg/kg per day.

-

Duration of Treatment : The treatment was administered for two consecutive days. No special dietary restrictions or purgatives were required.

-

Post-Treatment Evaluation : Follow-up stool examinations were conducted 7 to 10 days after the completion of treatment to determine the absence of Ascaris eggs, which was the primary criterion for a cure.

-

Toxicity Assessment : Patients were monitored for any adverse effects, which were generally found to be minimal and transient.

In Vitro Assay Protocol for Ascaris lumbricoides (Adapted from Standen, 1955)

-

Source of Parasites : Adult Ascaris lumbricoides were obtained from the intestines of naturally infected pigs at the time of slaughter.

-

Maintenance Medium : The worms were maintained in a physiological saline solution at 37°C to ensure their viability.

-

Drug Preparation : this compound was dissolved in the saline solution to create a range of concentrations for testing.

-

Experimental Setup : Individual or small groups of worms were placed in flasks containing the different concentrations of the piperazine solution. A control group was maintained in saline without the drug.

-

Observation : The motility of the worms was observed at regular intervals. The time taken for the worms to become paralyzed (cease movement) at each concentration was recorded.

-

Endpoint : The primary endpoint was the time to complete paralysis of the worms.

Conclusion

The discovery of the anthelmintic properties of this compound was a pivotal moment in the history of chemotherapy for intestinal helminthiasis. Its mechanism of action, centered on the induction of flaccid paralysis through GABA receptor agonism, provided a selective and safe therapeutic window. The early in vivo and in vitro studies, characterized by their straightforward yet effective protocols, firmly established its efficacy against Ascaris lumbricoides and Enterobius vermicularis. While newer broad-spectrum anthelmintics have largely superseded this compound in clinical practice, its discovery and development laid a crucial foundation for modern anthelmintic research and serve as a significant case study in targeted parasite chemotherapy.

References

Foundational Research on Piperazine Citrate's Effects on Nematodes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperazine and its citrate salt have long been a cornerstone in the treatment of intestinal nematode infections, particularly ascariasis and enterobiasis.[1][2] Its continued relevance in both human and veterinary medicine stems from a well-understood mechanism of action and a favorable safety profile. This technical guide delves into the foundational research elucidating the effects of piperazine citrate on nematodes. It covers the core molecular mechanism, summarizes key quantitative efficacy data, details common experimental protocols for its evaluation, and provides visual representations of its signaling pathway and experimental workflows. The primary action of piperazine is to induce a flaccid paralysis in susceptible worms, leading to their expulsion from the host's gastrointestinal tract.[3][4] This is achieved by acting as a gamma-aminobutyric acid (GABA) receptor agonist, a mechanism that is highly selective for invertebrate neuromuscular systems.[2]

Core Mechanism of Action: GABA Receptor Agonism

The primary anthelmintic effect of piperazine is mediated through its interaction with the nematode's neuromuscular system. It functions as a potent agonist for gamma-aminobutyric acid (GABA) receptors located on the muscle cells of these parasites.

GABA is the principal inhibitory neurotransmitter in nematodes, responsible for regulating muscle relaxation. Piperazine mimics the action of GABA, binding to and activating GABA-gated chloride ion channels on the nematode muscle cell membrane. This activation increases the cell membrane's permeability to chloride ions (Cl⁻). The subsequent influx of negatively charged chloride ions leads to hyperpolarization of the muscle cell membrane, making it less excitable and suppressing the rhythmic pacemaker activity that governs muscle contraction.

This state of hyperpolarization results in a sustained muscle relaxation, culminating in a flaccid paralysis of the worm. Unable to maintain their position within the host's intestinal tract, the paralyzed nematodes are passively expelled by the normal peristaltic movements of the gut. This mode of action is advantageous as it avoids killing the worms directly within the host, which can sometimes trigger adverse inflammatory responses. The selectivity of piperazine for nematode GABA receptors over those of their mammalian hosts accounts for its relatively low toxicity.

Signaling Pathway Visualization

The following diagram illustrates the molecular cascade initiated by piperazine at the nematode neuromuscular junction.

Caption: Mechanism of piperazine-induced flaccid paralysis in nematodes.

Quantitative Efficacy Data

The effectiveness of this compound has been quantified in numerous studies against various nematode species. The data presented below summarizes key findings from foundational and comparative research, including in vitro potency and in vivo clinical outcomes.

| Parameter | Nematode Species | Value / Result | Study Context | Reference |

| EC₅₀ | Pratylenchus penetrans | 12.3 mM | In vitro paralysis assay | |

| EC₅₀ | Meloidogyne incognita | 13.4 mM | In vitro paralysis assay | |

| EC₅₀ | Heterodera glycines | 14.4 mM | In vitro paralysis assay | |

| Effective Concentration | Ascaris lumbricoides | 8-12 µg/g tissue | Concentration for paralysis | |

| Cure Rate | Ascaris lumbricoides (Low infection) | 53% | Single dose, administered twice in 2 weeks | |

| Cure Rate | Ascaris lumbricoides (Moderate infection) | 31% | Single dose, administered twice in 2 weeks | |

| Cure Rate | Ascaris lumbricoides (Heavy infection) | 36% | Single dose, administered twice in 2 weeks | |

| Expulsion Rate | Heligmosomoides polygyrus | 54.4% | In vivo mouse model, piperazine alone | |

| Expulsion Rate | Heligmosomoides polygyrus | 97.5% | In vivo mouse model, piperazine + depsipeptide | |

| Standard Dosage | Ascaris lumbricoides | 75 mg/kg | Human clinical study |

Experimental Protocols

The evaluation of anthelmintic compounds like this compound relies on standardized in vitro and in vivo experimental protocols. These assays are designed to measure effects on various life stages of the nematode, from egg viability to adult motility.

In Vitro Adult Motility Assay

This assay directly assesses the paralytic effect of a compound on mature nematodes.

Objective: To determine the concentration of this compound required to induce paralysis in adult nematodes over a specified time course.

Methodology:

-

Nematode Collection: Adult nematodes (e.g., Ascaris suum) are collected from the intestines of freshly slaughtered, naturally infected hosts. They are washed in a pre-warmed saline or buffer solution to remove intestinal contents.

-

Acclimatization: Worms are maintained in a suitable culture medium at 37°C for a short period (1-2 hours) to allow them to acclimatize to in vitro conditions.

-

Compound Preparation: A stock solution of this compound is prepared and serially diluted in the culture medium to achieve a range of test concentrations (e.g., 1 mM to 100 mM). A drug-free medium serves as the negative control.

-

Exposure: Individual or small groups of worms are placed into petri dishes or multi-well plates containing the various concentrations of this compound.

-

Observation: The motility of the worms is observed at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). Motility can be scored visually (e.g., 0 = no movement/paralyzed, 1 = intermittent movement, 2 = vigorous movement) or quantified using automated tracking systems.

-

Data Analysis: The percentage of paralyzed worms at each concentration and time point is calculated. This data is used to determine potency metrics such as the EC₅₀ (the concentration causing an effect in 50% of the population).

In Vivo Controlled Efficacy Test

This protocol is considered the gold standard for determining the definitive efficacy of an anthelmintic in a host animal.

Objective: To quantify the reduction in worm burden in a host animal following treatment with this compound compared to an untreated control group.

Methodology:

-

Animal Model: A suitable animal model (e.g., mice, hamsters, or sheep) is selected. Animals are experimentally infected with a known number of infective third-stage larvae (L3) of the target nematode species (e.g., Heligmosomoides polygyrus in mice).

-

Infection Establishment: The infection is allowed to establish for a period sufficient to allow the larvae to develop into adult worms in the gastrointestinal tract.

-

Group Allocation: Animals are randomly assigned to a treatment group and a control group (a minimum of six animals per group is recommended).

-

Treatment Administration: The treatment group receives a precisely measured dose of this compound, typically administered orally. The control group receives a placebo (the vehicle without the active drug).

-

Post-Treatment Period: Animals are monitored for a set period (e.g., 7-10 days) to allow the drug to act and for the paralyzed worms to be expelled.

-

Necropsy and Worm Count: At the end of the experimental period, all animals are humanely euthanized. The gastrointestinal tract is carefully dissected, and the remaining adult worms are collected, identified, and counted for each animal.

-

Efficacy Calculation: The efficacy is calculated as the percentage reduction in the mean worm burden of the treated group compared to the control group using the following formula: Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

General Experimental Workflow Visualization

The diagram below outlines a typical workflow for the screening and evaluation of a potential anthelmintic compound.

References

A Historical Perspective of Piperazine Citrate in Parasitology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine citrate, a simple heterocyclic amine, holds a significant place in the history of anthelmintic chemotherapy. Introduced in the mid-20th century, it represented a notable advancement in the treatment of common intestinal nematode infections, particularly ascariasis and enterobiasis. This technical guide provides a comprehensive historical perspective on the use of this compound in parasitology, detailing its discovery, mechanism of action, early clinical efficacy, and the experimental protocols that established its role in veterinary and human medicine.

The Dawn of a New Anthelmintic: Discovery and Development

Prior to the 1950s, the treatment options for intestinal worms were often toxic and offered limited efficacy. The emergence of piperazine as an anthelmintic in the early 1950s marked a turning point. Initially investigated for other medicinal properties, its potent and selective action against ascarids was a serendipitous discovery that ushered in a new era of safer and more effective parasite control.

Piperazine was first introduced for the treatment of parasitic infections in 1953.[1] It quickly gained favor due to its high efficacy, low toxicity, and palatability, especially for treating children who bore the highest burden of these infections.

Mechanism of Action: A Flaccid Paralysis

The primary mechanism of action of piperazine is the induction of a flaccid paralysis in susceptible nematodes. This effect is achieved through its action as a gamma-aminobutyric acid (GABA) receptor agonist at the neuromuscular junction of the parasite.[2][3][4]

Piperazine mimics the action of the inhibitory neurotransmitter GABA, leading to hyperpolarization of the nematode muscle cell membrane. This increased polarization makes the muscle cells less responsive to excitatory stimuli, resulting in a state of flaccid paralysis. The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are passively expelled with the feces. This mode of action is particularly advantageous as it does not directly kill the worms, which could otherwise lead to the release of potentially harmful substances.

A key aspect of piperazine's utility is its selective toxicity. The GABA receptors of nematodes are different from those in their vertebrate hosts, and in vertebrates, GABA is primarily confined to the central nervous system. This difference in receptor isoforms and localization contributes to the safety profile of piperazine, as it has minimal effects on the host's neuromuscular system at therapeutic doses.

Signaling Pathway of Piperazine's Action on Nematode Muscle

Caption: Signaling pathway of piperazine-induced flaccid paralysis in nematodes.

Early Clinical Efficacy: A Summary of Key Studies

The initial clinical trials of this compound in the 1950s and 1960s established its efficacy against Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm).

Treatment of Ascariasis (Ascaris lumbricoides)

Early studies demonstrated high cure rates for ascariasis with various dosage regimens of this compound.

| Study (Year) | Dosage Regimen | Cure Rate (%) | Reference |

| Swartzwelder et al. (1955) | Varied dosages of this compound syrup | High efficacy reported | |

| Farid et al. (1966) | Single dose of this compound | 95% | |

| Study in Bangladeshi Children | Single dose of this compound administered twice within a 2-week period | 31-53% (depending on infection intensity) |

Treatment of Enterobiasis (Enterobius vermicularis)

This compound also proved to be a highly effective treatment for pinworm infections.

| Study (Year) | Dosage Regimen | Cure Rate (%) | Reference |

| White and Standen (1953) | This compound tablets or elixir for 7 days | 90-100% |

Experimental Protocols: A Look into Historical Methodologies

The following sections detail the methodologies employed in some of the key early studies that established the efficacy of this compound.

Study on the Treatment of Ascariasis with this compound (based on Swartzwelder et al., 1955)

-

Objective: To evaluate the efficacy of this compound in the treatment of Ascaris lumbricoides infections.

-

Study Population: Children with confirmed ascariasis.

-

Drug Formulation: this compound administered as a syrup.

-

Dosage: Varied dosages were tested to determine the optimal therapeutic range.

-

Method of Diagnosis: Microscopic examination of stool samples for the presence of Ascaris ova.

-

Evaluation of Efficacy: Post-treatment stool examinations were conducted to confirm the absence of ova and the expulsion of adult worms. The number of expelled worms was often recorded.

-

Workflow:

References

- 1. Single dose piperazine therapy for Ascaris lumbricoides: an unsuccessful method of promoting growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (Open Access) Piperazine in the treatment of threadworms in children; report on a clinical trial. (1953) | R. H. R. White | 40 Citations [scispace.com]

- 3. The effect of piperazine on succinate production by ascaris lumbricoides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cochranelibrary.com [cochranelibrary.com]

Methodological & Application

Application Notes and Protocols for In Vitro Anthelmintic Assay of Piperazine Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine citrate is a widely used anthelmintic agent for the treatment of infections caused by intestinal nematodes, such as roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis).[1][2] Its mechanism of action is well-established, targeting the neuromuscular system of helminths.[3] Piperazine acts as a gamma-aminobutyric acid (GABA) receptor agonist.[1][3] In nematodes, GABA is an inhibitory neurotransmitter that regulates muscle function. By binding to and activating GABA receptors on the muscle cells of the worms, piperazine increases the influx of chloride ions, leading to hyperpolarization of the cell membrane. This makes the muscle cells less excitable, resulting in flaccid paralysis. The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled by normal peristaltic movements.

These application notes provide a detailed protocol for the in vitro evaluation of the anthelmintic activity of this compound using the adult Indian earthworm, Pheretima posthuma, as a model organism. This model is frequently used for preliminary screening of anthelmintic compounds due to its anatomical and physiological similarities to intestinal roundworms.

Mechanism of Action: Signaling Pathway

The primary mechanism of action of this compound involves the potentiation of GABAergic neurotransmission at the neuromuscular junction of helminths, leading to paralysis.

Caption: Signaling pathway of this compound at the nematode neuromuscular junction.

Experimental Protocol: In Vitro Anthelmintic Assay

This protocol details the procedure for determining the time to paralysis and death of Pheretima posthuma upon exposure to various concentrations of this compound.

Materials:

-

This compound powder

-

Adult Indian earthworms (Pheretima posthuma) of approximately equal size (e.g., 5-8 cm in length)

-

Normal saline (0.9% NaCl in distilled water)

-

Petri dishes (9 cm diameter)

-

Pipettes and measuring cylinders

-

Stopwatch

-

Warm water bath (50°C)

Procedure:

-

Worm Collection and Acclimatization:

-

Collect adult Indian earthworms from moist soil.

-

Wash the worms with normal saline to remove any adhering soil and fecal matter.

-

Acclimatize the worms in a container with a small amount of normal saline for a few hours before the experiment.

-

-

Preparation of Test Solutions:

-

Standard Solution (Positive Control): Prepare a 10 mg/mL solution of this compound in normal saline.

-

Test Concentrations: Prepare a range of concentrations of this compound (e.g., 10 mg/mL, 25 mg/mL, 50 mg/mL, and 100 mg/mL) by dissolving the required amount of this compound powder in normal saline.

-

Control (Negative Control): Use normal saline alone.

-

-

Assay Procedure:

-

Arrange and label the Petri dishes for each concentration and the control group.

-

Pipette 25 mL of the respective test solution or control solution into each Petri dish.

-

Carefully place a group of earthworms (e.g., 3-6 worms of similar size) into each Petri dish.

-

Immediately start the stopwatch and observe the worms for motility.

-

-

Observation and Data Collection:

-

Time to Paralysis: Record the time taken for each worm to become motionless. Paralysis is considered to have occurred when the worm does not move when the Petri dish is shaken gently.

-

Time to Death: After ascertaining paralysis, confirm the death of the worms by transferring them to a beaker of warm water (50°C). The absence of any movement indicates death. Record the time of death for each worm.

-

Experimental Workflow

The following diagram illustrates the workflow for the in vitro anthelmintic assay.

Caption: Experimental workflow for the in vitro anthelmintic assay.

Data Presentation

The results of the in vitro anthelmintic assay should be recorded and presented in a clear, tabular format. The mean time to paralysis and death for each concentration should be calculated.

Table 1: Anthelmintic Activity of this compound against Pheretima posthuma

| Group | Concentration (mg/mL) | Time to Paralysis (minutes) | Time to Death (minutes) |

| Control | Normal Saline | No paralysis observed | No death observed |

| Test 1 | 10 | Record Mean ± SEM | Record Mean ± SEM |

| Test 2 | 25 | Record Mean ± SEM | Record Mean ± SEM |

| Test 3 | 50 | Record Mean ± SEM | Record Mean ± SEM |

| Test 4 | 100 | Record Mean ± SEM | Record Mean ± SEM |

Note: The above table is a template. Researchers should fill in their experimentally obtained data. A dose-dependent effect is expected, where higher concentrations of this compound result in a shorter time to paralysis and death.

Conclusion

This protocol provides a standardized method for the in vitro assessment of the anthelmintic properties of this compound. The use of Pheretima posthuma as a model organism offers a reliable and accessible system for preliminary efficacy studies. The data generated from this assay can be valuable for quality control, comparative studies, and further research in the development of anthelmintic formulations.

References

Application Notes and Protocols for Piperazine Citrate Administration in Murine Models of Helminthiasis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperazine citrate is an anthelmintic agent widely used in veterinary and human medicine to treat infections with various nematodes. Its mechanism of action involves targeting the neuromuscular system of helminths. These application notes provide detailed protocols for the administration of this compound in murine models of common helminth infections, including methodologies for inducing infections, preparing and administering the drug, and assessing its efficacy.

Mechanism of Action

Piperazine is a gamma-aminobutyric acid (GABA) receptor agonist.[1] It acts on the neuromuscular junction of susceptible helminths by mimicking the action of the inhibitory neurotransmitter GABA. This leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm. The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled by normal peristalsis.[1]

Data Presentation: Efficacy of this compound in Murine Models

The following tables summarize the quantitative data on the efficacy of this compound against various helminth species in murine models.

Table 1: Efficacy of this compound against Heligmosomoides bakeri in Mice

| Dosage (mg/kg) | Administration Route | Treatment Schedule | Efficacy Metric | Efficacy (%) | Reference |

| 55 | Oral gavage | Single dose | Fecal Egg Count Reduction | 61 | [2] |

| 82.5 | Oral gavage | Single dose | Fecal Egg Count Reduction | 62 | [2] |

| 110 | Oral gavage | Single dose | Fecal Egg Count Reduction | 83 | [2] |

Table 2: Efficacy of this compound against Syphacia obvelata (Pinworm) in Mice

Note: Quantitative data for this compound monotherapy against Syphacia obvelata is limited. It is often used in combination therapies for eradication.

| Dosage | Administration Route | Treatment Schedule | Efficacy Metric | Efficacy | Reference |

| 2 g/L in drinking water | Oral | Ad libitum | Limiting spread of infection | Not specified | |

| 2.1 mg/mL in drinking water | Oral | 2 weeks on, 2 weeks off, 2 weeks on (in combination with ivermectin) | Eradication | Effective | |

| 3 g/L in drinking water | Oral | Twice a week for several weeks (in combination with other anthelmintics) | Eradication | Effective |

Table 3: Efficacy of this compound against Trichuris muris (Whipworm) in Mice

Note: There is a lack of specific quantitative data in the reviewed literature regarding the efficacy of this compound monotherapy against Trichuris muris in murine models.

Experimental Protocols

Induction of Helminthiasis in Murine Models

-

Source of Infective Larvae: Obtain third-stage infective larvae (L3) of Heligmosomoides bakeri from a reliable supplier or maintain a lifecycle in the laboratory.

-

Infection Procedure:

-

Administer a suspension of 200 L3 larvae in 0.15 mL of water to each mouse via oral gavage.

-

Confirm the establishment of infection 10 days post-infection by detecting H. bakeri eggs in fecal samples using a fecal flotation technique.

-

-

Source of Infection: Natural infection is common in rodent colonies. To establish a new infection, introduce infected animals to a naive colony or transfer bedding from infected cages.

-

Confirmation of Infection:

-

Perform a perianal cellophane tape test to detect the characteristic asymmetrical eggs of Syphacia obvelata.

-

Examine the cecum and colon of sentinel animals at necropsy for the presence of adult worms.

-

-

Source of Infective Eggs: Obtain embryonated eggs of Trichuris muris from a reliable source.

-

Infection Procedure:

-

Administer a suspension of a defined number of embryonated eggs (e.g., 200-400 eggs for a high-dose infection) in water to each mouse via oral gavage.

-

The prepatent period is approximately 35 days, after which eggs can be detected in the feces.

-

Preparation and Administration of this compound

-

Materials:

-

This compound powder

-

Vehicle (e.g., purified water, 0.5% carboxymethyl cellulose)

-

Weighing scale

-

Mortar and pestle (optional, for suspension)

-

Magnetic stirrer and stir bar

-

Volumetric flasks and graduated cylinders

-

Oral gavage needles (20-22 gauge, 1.5-2 inches with a ball tip for adult mice)

-

Syringes (1 mL)

-

-

Preparation of this compound Solution/Suspension:

-

Calculate the required amount of this compound based on the desired dosage (mg/kg) and the number and weight of the mice.

-

For a solution: Dissolve the weighed this compound in the vehicle with the aid of a magnetic stirrer until fully dissolved.

-

For a suspension: If this compound is not fully soluble at the desired concentration, create a homogenous suspension by triturating the powder with a small amount of vehicle in a mortar and then gradually adding the remaining vehicle while stirring continuously.

-

Prepare the formulation fresh daily.

-

-

Administration by Oral Gavage:

-

Accurately weigh each mouse before administration to calculate the precise volume of the drug formulation to be administered. The volume should not exceed 10 mL/kg body weight.

-

Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length required to reach the stomach.

-

Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.

-

Once the needle is in the stomach, administer the calculated volume of the this compound formulation.

-

Gently remove the gavage needle.

-

Monitor the animal for a few minutes post-administration for any signs of distress.

-

Assessment of Anthelmintic Efficacy

-

Fecal Sample Collection: Collect individual fecal pellets from each mouse before treatment (Day 0) and at a specified time point after treatment (e.g., Day 7 or 14).

-

Fecal Egg Counting (Modified McMaster Technique):

-

Weigh 2 grams of feces from each sample.

-

Homogenize the feces in 28 mL of a flotation solution (e.g., saturated sodium chloride or zinc sulfate solution).

-

Pass the suspension through a sieve to remove large debris.

-

Using a pipette, fill both chambers of a McMaster slide.

-

Allow the slide to sit for 5 minutes for the eggs to float to the surface.

-

Count the number of eggs within the grid of both chambers under a microscope at 100x magnification.

-

Calculate the eggs per gram (EPG) of feces using the following formula: EPG = (Count in chamber 1 + Count in chamber 2) * 50

-

-

Calculation of Fecal Egg Count Reduction: FECR (%) = [ (Pre-treatment EPG - Post-treatment EPG) / Pre-treatment EPG ] * 100

-

Necropsy: At the end of the experiment, euthanize the mice using a humane method approved by the institutional animal care and use committee.

-

Recovery of Helminths:

-

Dissect the gastrointestinal tract and separate the stomach, small intestine, cecum, and large intestine.

-

Open each section longitudinally in a petri dish containing phosphate-buffered saline (PBS).

-

Gently scrape the mucosal surface to dislodge any attached worms.

-

Examine the contents and the intestinal wall under a dissecting microscope to locate and count the adult worms.

-

For smaller worms, the intestinal contents can be washed through a series of sieves of decreasing mesh size to aid in their recovery.

-

-

Calculation of Worm Burden Reduction: Worm Burden Reduction (%) = [ (Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group ] * 100

Visualizations

Caption: Experimental workflow for assessing the efficacy of this compound.

Caption: Signaling pathway of this compound's anthelmintic action.

References

Application Notes & Protocols: Preparation and Use of Piperazine Citrate Solutions in Laboratory Settings

Audience: Researchers, scientists, and drug development professionals.

Introduction: Piperazine citrate is an anthelmintic agent widely used in both veterinary and human medicine to treat parasitic worm infections, particularly ascariasis (roundworm) and enterobiasis (pinworm).[1][2] In the laboratory, it serves as a valuable tool for studies on helminth physiology, neuromuscular function, and the screening of novel anthelmintic drugs. Its mechanism of action involves the paralysis of parasites, which allows the host to expel the organism.[3][4] The effectiveness of this compound in experimental settings is highly dependent on the correct preparation, concentration, and application of its solutions. These notes provide detailed protocols for the preparation of this compound solutions and their application in a representative in vitro assay.

Physicochemical Properties and Solubility

This compound is a white crystalline or granular powder that is freely soluble in water.[5] Understanding its physical and chemical properties is crucial for preparing stable and effective solutions for experimental use.

Table 1: Physicochemical Data for this compound

| Property | Value | References |

| Molecular Formula | C₁₈H₃₆N₆O₁₄ (tripiperazine dicitrate) | |

| Molecular Weight | 642.7 g/mol (anhydrous) | |

| Appearance | White crystalline/granular powder | |

| Water Solubility | Freely soluble; 106.0 mg/mL | |

| Ethanol Solubility | Practically insoluble | |

| Methanol Solubility | Slightly soluble | |

| pH (10% aq. solution) | 10.8–11.8 (for piperazine base) | |

| pH (Elixir form) | 5.0 - 7.0 | |

| Storage | Store in a well-closed, tight container in a cool, dry place. | |

| Stability | Stable under recommended storage conditions; slightly hygroscopic. |

Mechanism of Action

This compound's anthelmintic effect is achieved by targeting the neuromuscular system of susceptible parasites. It acts as a potent agonist of the gamma-aminobutyric acid (GABA) receptors located on the muscle cells of nematodes. This interaction mimics the effect of the inhibitory neurotransmitter GABA, leading to hyperpolarization of the muscle cell membrane. The resulting influx of chloride ions makes the muscle cells less excitable, causing a flaccid paralysis. The paralyzed worms lose their ability to maintain their position within the host's intestine and are subsequently expelled by normal peristaltic action. This selective toxicity is effective because vertebrates primarily use GABA as a neurotransmitter in the central nervous system, whereas in helminths, it plays a key role in peripheral neuromuscular regulation.

Caption: Mechanism of action of this compound on nematode muscle cells.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

This protocol describes the preparation of a high-concentration stock solution that can be diluted for various experimental needs.

Materials:

-

This compound powder (anhydrous)

-

High-purity deionized or distilled water

-

Calibrated analytical balance

-

Volumetric flask (e.g., 50 mL or 100 mL)

-

Magnetic stirrer and stir bar

-

Sterile filters (0.22 µm pore size) and syringes

-

Sterile storage tubes

Procedure:

-

Calculation: Calculate the mass of this compound needed. For a 100 mM solution in 50 mL:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (g) = 0.1 mol/L × 0.050 L × 642.7 g/mol = 3.21 grams.

-

-

Weighing: Accurately weigh 3.21 g of this compound powder using an analytical balance.

-

Dissolution: Transfer the powder to a 50 mL volumetric flask. Add approximately 30-40 mL of deionized water.

-

Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the powder is completely dissolved. This compound is freely soluble in water, so this should occur readily.

-

Volume Adjustment: Once dissolved, carefully add deionized water to bring the final volume to the 50 mL mark on the volumetric flask.

-

Sterilization (Optional): For cell-based or in vivo assays requiring sterility, filter the solution through a 0.22 µm syringe filter into a sterile container.

-

Storage: Aliquot the stock solution into sterile tubes. For short-term storage (1-2 weeks), store at 2-8°C. For long-term storage, store at -20°C or -80°C.

Caption: Workflow for preparing a sterile aqueous stock solution.

Protocol 2: Preparation of a Buffered Working Solution for In Vitro Assays

For many biological experiments, maintaining a stable pH is critical. This protocol details the dilution of the stock solution into a buffered medium.

Materials:

-

100 mM this compound Stock Solution (from Protocol 1)

-

Appropriate buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or M9 buffer for C. elegans)

-

Sterile conical tubes or flasks

-

Micropipettes

Procedure:

-

Determine Final Concentration: Decide on the final working concentration required for the experiment (e.g., 10 mM).

-

Calculation (Serial Dilution): Use the formula M₁V₁ = M₂V₂ to calculate the volume of stock solution needed.

-

To prepare 10 mL of a 10 mM working solution from a 100 mM stock:

-

(100 mM)(V₁) = (10 mM)(10 mL)

-

V₁ = (10 mM × 10 mL) / 100 mM = 1 mL.

-

-

Preparation: In a sterile conical tube, add 9 mL of the desired buffer (e.g., PBS).

-

Dilution: Add 1 mL of the 100 mM this compound stock solution to the buffer.

-

Mixing: Gently vortex or invert the tube to ensure the solution is thoroughly mixed.

-

pH Check (Optional): Measure the pH of the final working solution to ensure it is within the desired range for your experiment. The pH of this compound elixirs is typically between 5 and 7.

-

Use: Use the freshly prepared working solution immediately for the best results.

Application Note: In Vitro Motility Assay for Anthelmintic Activity

This protocol provides a general framework for assessing the paralytic effect of this compound on a model organism like Caenorhabditis elegans.

Methodology:

-

Organism Culture: Culture C. elegans on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 using standard methods. Synchronize worms to obtain a population of young adults.

-

Solution Preparation: Prepare this compound working solutions at various concentrations (e.g., 1 mM, 5 mM, 10 mM, 50 mM) in M9 buffer as described in Protocol 2. Use M9 buffer alone as a negative control.

-

Assay Setup:

-

Transfer 15-20 synchronized young adult worms into the wells of a 96-well microtiter plate.

-

Remove excess bacterial lawn and M9 buffer.

-

Add 100 µL of the appropriate this compound working solution or control buffer to each well.

-

-

Incubation and Observation:

-

Incubate the plate at a standard temperature (e.g., 20°C).

-

Observe worm motility under a dissecting microscope at set time points (e.g., 30 min, 1 hr, 2 hr, 4 hr). Motility can be scored by counting body bends per minute or by prodding the worms with a platinum wire to check for response.

-

A worm is considered paralyzed if it does not move or respond to touch.

-

-

Data Analysis:

-

Calculate the percentage of paralyzed worms at each concentration and time point.

-

Plot the data to determine dose-response and time-course curves. Calculate metrics such as the EC₅₀ (the concentration that paralyzes 50% of the worms) at a specific time point.

-

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound CAS 144-29-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

Application Notes and Protocols for Caenorhabditis elegans in Piperazine Citrate Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caenorhabditis elegans is a powerful and efficient model organism for studying the effects of anthelmintic compounds like piperazine citrate. Its simple, well-defined nervous system, genetic tractability, and rapid life cycle make it an ideal in vivo platform for high-throughput screening and mechanistic studies. Piperazine has been a widely used anthelmintic for treating nematode infections, and C. elegans provides a valuable tool to understand its mode of action and to screen for novel, more effective compounds.[1]

These application notes provide a comprehensive overview of the use of C. elegans in this compound research, including its mechanism of action, quantitative data on its effects, and detailed protocols for relevant behavioral assays.

Mechanism of Action of this compound in C. elegans

This compound's primary mechanism of action is the induction of flaccid paralysis in nematodes.[2][3][4] This is achieved through its role as a gamma-aminobutyric acid (GABA) agonist, specifically targeting the neuromuscular system of the worm.[2]